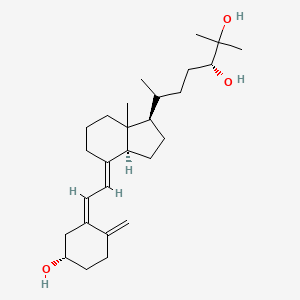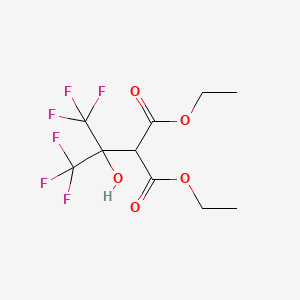
Malonic acid, (1-hydroxy-2,2,2-trifluoro-1-trifluoromethyl)ethyl-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Malonic acid, (1-hydroxy-2,2,2-trifluoro-1-trifluoromethyl)ethyl-, diethyl ester is a chemical compound with the molecular formula C10H12F6O5 and a molecular weight of 326.19 g/mol . This compound is known for its unique structure, which includes both trifluoromethyl and hydroxy groups, making it a valuable reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of malonic acid, (1-hydroxy-2,2,2-trifluoro-1-trifluoromethyl)ethyl-, diethyl ester typically involves the reaction of diethyl malonate with a trifluoromethyl ketone under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the trifluoromethyl ketone to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions
Malonic acid, (1-hydroxy-2,2,2-trifluoro-1-trifluoromethyl)ethyl-, diethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the compound can also undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases such as sodium hydride for enolate formation, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while nucleophilic substitution can result in the formation of various substituted malonic acid derivatives .
科学的研究の応用
Malonic acid, (1-hydroxy-2,2,2-trifluoro-1-trifluoromethyl)ethyl-, diethyl ester has several scientific research applications:
作用機序
The mechanism of action of malonic acid, (1-hydroxy-2,2,2-trifluoro-1-trifluoromethyl)ethyl-, diethyl ester involves its ability to form enolate intermediates, which can then participate in various chemical reactions. The trifluoromethyl and hydroxy groups enhance the reactivity of the compound, making it a versatile reagent in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied .
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the trifluoromethyl and hydroxy groups.
Ethyl acetoacetate: Another ester used in similar synthetic applications but with a different structure and reactivity profile.
Uniqueness
The presence of both trifluoromethyl and hydroxy groups in malonic acid, (1-hydroxy-2,2,2-trifluoro-1-trifluoromethyl)ethyl-, diethyl ester makes it unique compared to other similar compounds. These functional groups enhance its reactivity and make it a valuable reagent in various chemical transformations .
特性
CAS番号 |
680-08-0 |
|---|---|
分子式 |
C10H12F6O5 |
分子量 |
326.19 g/mol |
IUPAC名 |
diethyl 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)propanedioate |
InChI |
InChI=1S/C10H12F6O5/c1-3-20-6(17)5(7(18)21-4-2)8(19,9(11,12)13)10(14,15)16/h5,19H,3-4H2,1-2H3 |
InChIキー |
HXVWSPYWLBVECZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(=O)OCC)C(C(F)(F)F)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine](/img/structure/B13418757.png)
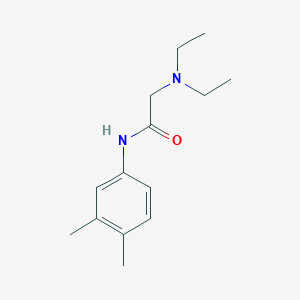
![(1S,4S,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B13418777.png)
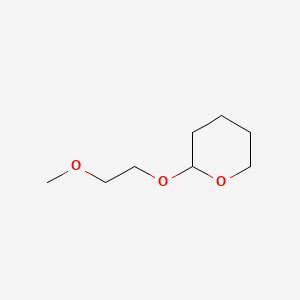
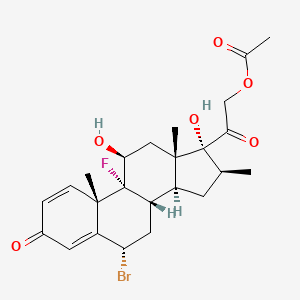

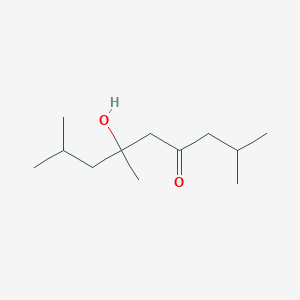

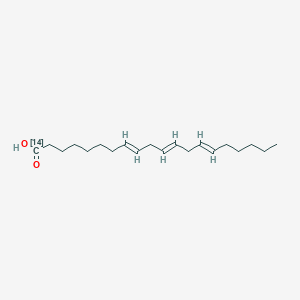
![2-(4-Chlorophenyl)-4-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one](/img/structure/B13418806.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13418810.png)
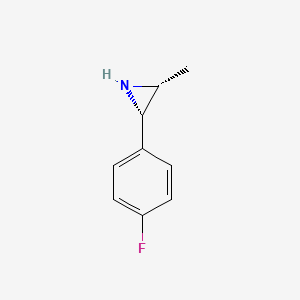
![[(2R,3S,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B13418830.png)
